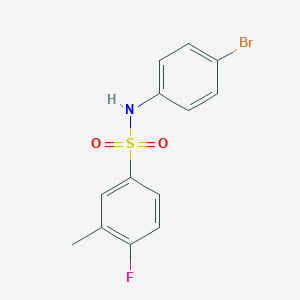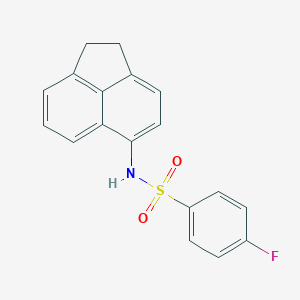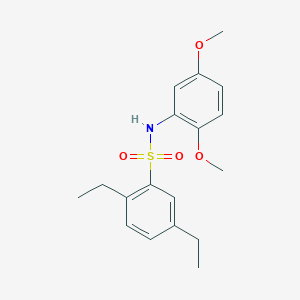![molecular formula C21H15F3N4O2S B284285 N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284285.png)
N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PF-06463922 and belongs to the class of kinase inhibitors.
Mécanisme D'action
PF-06463922 exerts its pharmacological effects by selectively inhibiting the activity of MAP4K4. This leads to the suppression of pro-inflammatory cytokine production and the modulation of immune cell function. The inhibition of MAP4K4 also results in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
PF-06463922 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also modulates the function of immune cells such as T cells, B cells, and dendritic cells. In addition, PF-06463922 has been found to inhibit tumor growth and metastasis in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PF-06463922 is its specificity towards MAP4K4, which makes it a valuable tool for studying the role of this kinase in various diseases. However, one of the limitations of PF-06463922 is its low solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several future directions for research on PF-06463922. One potential area of investigation is the development of more soluble analogs of this compound. Another area of interest is the identification of biomarkers that can predict the response to PF-06463922 treatment in different diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of PF-06463922 in different cell types and disease models.
Méthodes De Synthèse
The synthesis of PF-06463922 involves a multi-step process that includes the reaction of 4-cyanophenylboronic acid with 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to a Suzuki coupling reaction with 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinylboronic acid to yield the final product.
Applications De Recherche Scientifique
PF-06463922 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to be a potent inhibitor of the protein kinase called MAP4K4, which plays a crucial role in the regulation of immune responses and inflammation.
Propriétés
Formule moléculaire |
C21H15F3N4O2S |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F3N4O2S/c1-30-16-8-4-14(5-9-16)17-10-18(21(22,23)24)28-20(27-17)31-12-19(29)26-15-6-2-13(11-25)3-7-15/h2-10H,12H2,1H3,(H,26,29) |
Clé InChI |
OVZITTFMYNVOBH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)


![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)